GPR81 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

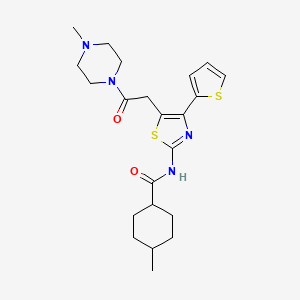

Molecular Formula |

C22H30N4O2S2 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

4-methyl-N-[5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-thiophen-2-yl-1,3-thiazol-2-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C22H30N4O2S2/c1-15-5-7-16(8-6-15)21(28)24-22-23-20(17-4-3-13-29-17)18(30-22)14-19(27)26-11-9-25(2)10-12-26/h3-4,13,15-16H,5-12,14H2,1-2H3,(H,23,24,28) |

InChI Key |

ZLQAEANISSHOLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(=O)NC2=NC(=C(S2)CC(=O)N3CCN(CC3)C)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the GPR81 Agonist Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a metabolic sensor primarily activated by the endogenous ligand L-lactate. It is a Class A GPCR that couples to the Gi/o family of G proteins. The canonical signaling pathway initiated by GPR81 agonism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent dampening of protein kinase A (PKA) activity. This mechanism is central to its most well-characterized physiological role: the anti-lipolytic effect in adipocytes. Beyond adipose tissue, GPR81 is expressed in various other tissues, including skeletal muscle, brain, and immune cells, and is notably upregulated in numerous cancers, where it contributes to proliferation, angiogenesis, and immune evasion. This guide details the core mechanism of action of GPR81 agonists, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows.

Introduction to GPR81 (HCA1)

GPR81 is a G protein-coupled receptor that was initially identified as an orphan receptor with high homology to the nicotinic acid receptor, GPR109A.[1] It is encoded by the HCAR1 gene and is highly expressed in adipocytes.[1] Lower levels of expression are also detected in the brain, skeletal muscle, liver, and intestine.[2][3][4][5] The identification of L-lactate, a byproduct of glycolysis, as its endogenous agonist revealed GPR81's role as a crucial sensor of metabolic state.[6][7][8] Upon activation, GPR81 transduces signals primarily through the Gi alpha subunit, positioning it as a key regulator of metabolic homeostasis and a potential therapeutic target for metabolic and oncologic diseases.[1][2][9]

Core Mechanism of Action: The Gαi Signaling Pathway

The primary mechanism of action for GPR81 agonists is the activation of the inhibitory G protein (Gαi) signaling cascade. This process can be broken down into several key steps:

-

Agonist Binding: L-lactate or a synthetic agonist binds to the GPR81 receptor, inducing a conformational change. Computational modeling and mutation analyses suggest that residues such as Arg71, Arg99, Glu166, and Arg240 in human GPR81 are critical for lactate binding.[2]

-

Gαi Protein Coupling and Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF) for its coupled heterotrimeric G protein (Gαi, Gβ, Gγ). This promotes the exchange of GDP for GTP on the Gαi subunit, causing the dissociation of Gαi-GTP from the Gβγ dimer.[9]

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi-GTP subunit directly binds to and inhibits the enzyme adenylyl cyclase.[6]

-

Reduction of Cyclic AMP (cAMP): The inhibition of adenylyl cyclase activity leads to a decrease in the intracellular concentration of the second messenger cAMP.[3][6][9]

-

Inhibition of Protein Kinase A (PKA): cAMP is the primary activator of PKA. Reduced cAMP levels lead to decreased PKA activity.[3][10]

-

Downstream Cellular Response: The reduction in PKA activity alters the phosphorylation state and activity of numerous downstream target proteins, leading to a specific cellular response. The most prominent example is the reduced phosphorylation of hormone-sensitive lipase (HSL) in adipocytes, which inhibits lipolysis.[5][7]

While the Gαi-cAMP pathway is the canonical and most studied signaling axis, evidence in some cell types, particularly in cancer, suggests GPR81 may also signal through alternative pathways, such as the PI3K/Akt pathway, to promote cell survival and angiogenesis.[5][11]

Downstream Physiological and Pathophysiological Roles

The activation of GPR81 by agonists leads to diverse biological outcomes depending on the cell type.

-

Adipose Tissue (Anti-lipolysis): In adipocytes, GPR81 activation robustly inhibits the breakdown of triglycerides into free fatty acids and glycerol.[1][5][6] This is a direct consequence of the Gαi-mediated reduction in cAMP and PKA activity, preventing the phosphorylation and activation of hormone-sensitive lipase (HSL) and perilipin. This mechanism is thought to be a feedback loop where high levels of lactate (from glycolysis) signal to conserve stored fat.[12]

-

Cancer Biology (Pro-tumoral Effects): Many cancer cells upregulate GPR81 expression.[13] Lactate, abundant in the tumor microenvironment, acts in an autocrine and paracrine manner to activate GPR81.[14] This signaling promotes cancer cell survival, proliferation, chemoresistance, and immune evasion.[13][14] In some cancers, GPR81 signaling can also activate pro-angiogenic pathways, such as PI3K/Akt-CREB, to increase tumor vascularization.[11]

-

Skeletal Muscle (Metabolic Regulation): GPR81 is expressed in skeletal muscle, particularly in type II (glycolytic) fibers.[3][15] Its activation by lactate produced during exercise may play a role in regulating fuel utilization by inhibiting the breakdown of intramyocellular triglycerides, thus preserving local fat stores.[6][10]

-

Nervous System (Neuromodulation): In the brain, GPR81 is expressed in neurons and may play a role in neuroprotection and modulating synaptic function.[2][8] Lactate signaling through GPR81 can influence neuronal excitability and energy homeostasis.[16]

-

Immune System (Immunomodulation): GPR81 activation can have anti-inflammatory effects. For instance, it has been shown to protect against experimental colitis by modulating dendritic cell and macrophage function, promoting regulatory T cell responses.[4]

Quantitative Pharmacology of GPR81 Agonists

The potency of GPR81 agonists is determined by their ability to bind to the receptor and elicit a downstream response, typically measured as the inhibition of cAMP production or a functional outcome like the inhibition of lipolysis.

| Agonist | Assay Type | Cell Line / System | Potency (EC₅₀ / IC₅₀) | Reference(s) |

| L-Lactate | cAMP Inhibition | CHO-K1 cells expressing human GPR81 | 1.5 - 5 mM | [3] |

| AZ1 | HOMA-IR reduction | ob/ob mice (in vivo) | 20 µmol/kg/day | [7] |

| AZ2 | Mean Arterial Pressure | Anesthetized rats (in vivo) | 0.9 µmol/kg/min | [7] |

| 3,5-DHBA | PKC/PKA Phosphorylation | Primary mouse neurons | 10 mM (L-lactate) | [17] |

Note: Data for synthetic agonists like AZ1 and AZ2 are often presented as in vivo effective doses rather than in vitro EC₅₀ values in the cited literature. 3,5-dihydroxybenzoic acid (3,5-DHBA) is a commonly used synthetic agonist.

Key Experimental Methodologies

Verifying the mechanism of action of a GPR81 agonist involves a series of standard and specific assays.

Gαi Coupling Assay (e.g., [³⁵S]GTPγS Binding Assay)

This assay directly measures the activation of Gαi proteins by an agonist-bound receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR81 (e.g., HEK293 or CHO cells).

-

Reaction Setup: In a microplate, combine the cell membranes, the GPR81 agonist to be tested, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Incubate the mixture to allow for agonist binding and subsequent G protein activation (GDP-GTP exchange).

-

Signal Capture: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using rapid filtration over a filter mat.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter. An increase in [³⁵S]GTPγS binding compared to a vehicle control indicates G protein activation.

Intracellular cAMP Measurement Assay

This is the most common functional assay to confirm the Gαi-mediated inhibition of adenylyl cyclase.

Protocol Outline:

-

Cell Culture: Plate cells expressing GPR81 (e.g., CHO-K1-hGPR81) in a multi-well plate and allow them to adhere.

-

Adenylyl Cyclase Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with an agent like Forskolin to elevate basal cAMP levels.

-

Agonist Treatment: Add varying concentrations of the GPR81 agonist.

-

Cell Lysis: After a short incubation period, lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure cAMP levels in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen. A dose-dependent decrease in cAMP levels in the presence of the agonist confirms Gαi pathway activation.

Adipocyte Lipolysis Assay

This functional assay measures the physiological endpoint of GPR81 activation in its primary tissue.

Protocol Outline:

-

Adipocyte Isolation: Isolate primary adipocytes from adipose tissue (e.g., from rodents) by collagenase digestion.

-

Lipolysis Stimulation: Stimulate lipolysis in the isolated adipocytes using a β-adrenergic agonist like isoproterenol. This increases intracellular cAMP and activates HSL.

-

Agonist Treatment: Concurrently treat the adipocytes with the GPR81 agonist at various concentrations.

-

Incubation: Incubate the cells to allow for lipolysis to occur.

-

Glycerol Measurement: Collect the media and measure the concentration of glycerol (a product of triglyceride breakdown) using a colorimetric or fluorometric assay kit.

-

Data Analysis: A reduction in glycerol release in agonist-treated cells compared to cells treated with isoproterenol alone indicates an anti-lipolytic effect.

References

- 1. Elucidation of signaling and functional activities of an orphan GPCR, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. G protein-coupled lactate receptor GPR81 control of ventrolateral ventromedial hypothalamic nucleus glucoregulatory neurotransmitter and 5'-AMP-activated protein kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]

GPR81 Agonist Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G-protein coupled receptor 81 (GPR81) signaling pathway, with a focus on its activation by agonists. GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a class A G-protein coupled receptor (GPCR) that plays a crucial role in metabolic regulation, particularly in the inhibition of lipolysis. Its endogenous ligand is L-lactate, a metabolite of glycolysis. This guide details the molecular mechanisms of GPR81 signaling, presents quantitative data for key agonists, outlines experimental protocols for studying the pathway, and provides visualizations of the signaling cascade and experimental workflows.

Core Signaling Pathway

GPR81 is a member of the Gi/o-coupled GPCR family.[1][2] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi). This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[3] The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a key enzyme that, when active, phosphorylates a variety of downstream targets, including hormone-sensitive lipase (HSL) in adipocytes, thereby promoting lipolysis. By inhibiting this cascade, GPR81 activation effectively suppresses the breakdown of triglycerides into free fatty acids and glycerol.[4]

Recent studies also suggest potential crosstalk with other signaling pathways, such as the PI3K/Akt and ERK1/2 pathways, indicating a broader role for GPR81 in cellular regulation.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GPR81 Agonist 1: A Deep Dive into Downstream Signaling and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1), has emerged as a significant therapeutic target, particularly in the context of metabolic diseases and oncology. Its endogenous ligand, lactate, signals a state of high glycolytic activity. The development of potent and selective synthetic agonists, such as GPR81 agonist 1, has enabled a more precise dissection of the downstream signaling cascades initiated by this receptor. This technical guide provides a comprehensive overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.

Core Signaling Pathway: Gi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway initiated by the activation of GPR81 by an agonist is mediated by the inhibitory G protein, Gi. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This fundamental mechanism underlies the most well-characterized physiological effect of GPR81 activation: the inhibition of lipolysis in adipocytes.[4][5][6][7][8][9][10]

Quantitative Effects of this compound on cAMP and Lipolysis

This compound is a potent and highly selective agonist for both human and mouse GPR81.[6][11] Its primary downstream effect is the dose-dependent inhibition of lipolysis.

| Parameter | Species | Value | Cell Type/Condition | Reference |

| EC50 (GPR81 activation) | Human | 58 nM | Recombinant cells | [6][11] |

| Mouse | 50 nM | Recombinant cells | [6][11] | |

| Inhibition of Lipolysis | Mouse | - | Differentiated 3T3-L1 adipocytes | [6][11] |

| In vivo effect | Mouse | Suppression of lipolysis | 100 mg/kg, i.p. | [6][11] |

Diverse Downstream Signaling Cascades

Beyond the canonical Gi-cAMP-PKA pathway, activation of GPR81 by agonists has been shown to trigger a variety of downstream signaling events in a cell-type and context-dependent manner. These alternative pathways highlight the pleiotropic roles of GPR81 in physiology and disease.

PI3K/Akt-CREB Pathway in Angiogenesis

In the context of breast cancer, GPR81 signaling has been demonstrated to promote angiogenesis. This effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, leading to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB then upregulates the expression of the pro-angiogenic factor amphiregulin (AREG).[12][13]

RhoA/ROCK1-p38 Pathway in Cachexia

Recent studies have implicated GPR81 in the pathogenesis of cancer-associated cachexia. In this context, lactate-GPR81 signaling activates a non-canonical pathway involving the Gβγ subunits of the heterotrimeric G protein, which in turn activate the RhoA/ROCK1-p38 signaling cascade, leading to muscle wasting.[13]

Regulation of Metabolic Gene Expression

GPR81 activation can also modulate the expression of genes involved in lactate metabolism and mitochondrial biogenesis. In pancreatic cancer cells, GPR81 signaling increases the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), monocarboxylate transporters 1 and 4 (MCT1 and MCT4), and CD147.[14]

PKC and PKA Activation in Neurons

In primary neurons, GPR81 agonism has been shown to stimulate both Protein Kinase C (PKC) and Protein Kinase A (PKA) signaling pathways, suggesting a role in neurodevelopment and neuroprotection.[15][16]

Visualizing the Downstream Pathways

To provide a clear visual representation of the complex signaling networks downstream of GPR81, the following diagrams have been generated using the DOT language.

Canonical Gi-cAMP Pathway

Caption: Canonical GPR81 signaling cascade.

Non-Canonical Signaling Pathways

Caption: GPR81 non-canonical signaling pathways.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to elucidate the downstream effects of GPR81 agonists.

cAMP Measurement Assay

Objective: To quantify the change in intracellular cAMP levels following GPR81 agonist stimulation.

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing GPR81 (e.g., CHO-K1 cells stably expressing human GPR81) in appropriate growth medium.

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Stimulation:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 30 minutes at 37°C to prevent cAMP degradation.

-

Add the GPR81 agonist at various concentrations to the wells. Include a vehicle control and a positive control such as forskolin (10 µM) to directly activate adenylyl cyclase.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

cAMP Detection: Quantify cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample by interpolating from the standard curve. Plot the cAMP concentration against the agonist concentration to determine the EC50 or IC50 value.

Western Blot for Phosphorylated ERK (p-ERK)

Objective: To detect the phosphorylation status of ERK1/2 as a readout of MAP kinase pathway activation.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.

-

Stimulate the cells with the GPR81 agonist at the desired concentrations and time points.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

RhoA Activation Assay (G-LISA)

Objective: To quantify the amount of active, GTP-bound RhoA.

Methodology:

-

Cell Culture and Stimulation: Culture and stimulate cells with the GPR81 agonist as described for the Western blot protocol.

-

Cell Lysis: Lyse the cells with the lysis buffer provided in the RhoA activation assay kit.

-

Assay Procedure (G-LISA format):

-

Add equal amounts of protein lysate to the wells of a 96-well plate coated with a Rho-GTP-binding protein.

-

Incubate for 30-60 minutes to allow active RhoA to bind.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Incubate and then wash away the unbound primary antibody.

-

Add a secondary antibody conjugated to HRP.

-

Incubate and then wash away the unbound secondary antibody.

-

Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

-

-

Data Analysis: The signal intensity is directly proportional to the amount of active RhoA in the sample. Normalize the signal to the total protein concentration of the lysate.

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of the lactate receptor. Its primary downstream effect, the inhibition of lipolysis via the Gi-cAMP pathway, is well-established. However, emerging evidence reveals a broader signaling repertoire, including the activation of PI3K/Akt and RhoA pathways, and the regulation of gene expression, which are implicated in diverse pathophysiological processes such as cancer progression and cachexia. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to further explore the therapeutic potential of targeting GPR81 and to unravel the full complexity of its downstream signaling networks.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. abmole.com [abmole.com]

- 7. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GPR81 Agonists: A Technical Guide for Researchers

An In-depth Review of G-Protein Coupled Receptor 81 (GPR81) Agonist Discovery, from High-Throughput Screening to Lead Optimization and In Vivo Characterization.

Introduction

G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), has emerged as a promising therapeutic target, primarily for the treatment of dyslipidemia.[1][2] Endogenously activated by the metabolite lactate, GPR81 is highly expressed in adipocytes and plays a crucial role in the inhibition of lipolysis.[3] This mechanism involves the coupling of the receptor to a Gi protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] The anti-lipolytic effect of GPR81 activation presents a compelling strategy for reducing plasma free fatty acid levels, a key factor in metabolic disorders.

The development of potent and selective GPR81 agonists has been a key focus of medicinal chemistry efforts. The endogenous ligand, lactate, has low potency, making it unsuitable as a therapeutic agent.[4] Consequently, significant research has been directed towards the discovery of small molecule agonists with improved pharmacological properties. This guide provides a comprehensive technical overview of the discovery and development of GPR81 agonists, with a focus on data-driven insights, detailed experimental methodologies, and the logical progression of drug discovery campaigns.

GPR81 Signaling Pathways

The primary signaling pathway for GPR81 involves its coupling to the inhibitory G-protein, Gi. Upon agonist binding, the Gi-alpha subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), which in turn leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), a key enzyme responsible for the breakdown of triglycerides into free fatty acids and glycerol.

In addition to the canonical Gi-cAMP pathway, evidence suggests that GPR81 may also signal through alternative pathways, such as the PI3K/Akt-CREB pathway, which has been implicated in angiogenesis. Further research is ongoing to fully elucidate the complete signaling network of GPR81 in various tissues and disease states.

Discovery of GPR81 Agonists: High-Throughput Screening

High-throughput screening (HTS) has been instrumental in identifying novel chemical scaffolds for GPR81 agonists.[2][4] These campaigns typically utilize cell lines stably expressing the human GPR81 receptor and a reporter system to measure the downstream consequences of receptor activation, most commonly the inhibition of forskolin-stimulated cAMP production.

A typical HTS workflow involves the screening of large compound libraries at a single concentration to identify "hits" that modulate the GPR81-mediated signal. These initial hits then undergo a series of confirmation and counter-screening assays to eliminate false positives and promiscuous compounds. Confirmed hits are subsequently subjected to dose-response analysis to determine their potency (EC50).

Medicinal Chemistry and Lead Optimization

Following the identification of promising hit compounds from HTS, medicinal chemistry efforts focus on optimizing their pharmacological properties through iterative cycles of design, synthesis, and testing. The primary goals of lead optimization are to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Several distinct chemical series of GPR81 agonists have been identified and developed, including acyl ureas, aminothiazoles, and hydroxybenzoic acids.[2][4][5] Structure-activity relationship (SAR) studies have been crucial in guiding the optimization of these scaffolds.

Structure-Activity Relationship (SAR) of GPR81 Agonists

-

Acyl Urea Series: This series emerged from HTS campaigns and has been extensively explored. SAR studies have revealed that modifications to the acyl urea linker and the terminal aromatic rings can significantly impact potency and selectivity.[4]

-

Aminothiazole Series: Chemical optimization of aminothiazole derivatives has led to the discovery of highly potent and selective GPR81 agonists. Key modifications have focused on the substituents on the thiazole ring and the amide portion of the molecule.[2]

-

Hydroxybenzoic Acid Series: Starting from the weakly active 3-hydroxybenzoic acid, SAR exploration led to the identification of compounds like 3-chloro-5-hydroxybenzoic acid with improved potency and selectivity over the related GPR109a receptor.[5][6]

References

- 1. WO2008063321A2 - Gpr81-ligand complexes and their preparation and use - Google Patents [patents.google.com]

- 2. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GPR81 Agonists in Metabolic Disease: A Technical Guide

Executive Summary: The G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), has emerged as a significant therapeutic target for a range of metabolic diseases. Primarily expressed in adipocytes, GPR81 is the endogenous receptor for lactate, a key metabolite that functions as a signaling molecule under various physiological and pathophysiological conditions. Activation of GPR81 by its agonists initiates a signaling cascade that potently inhibits lipolysis, thereby reducing the release of free fatty acids (FFAs) into circulation. This primary mechanism has downstream benefits, including improved insulin sensitivity and amelioration of hepatic steatosis. This technical guide provides an in-depth review of GPR81's role in metabolic regulation, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways and therapeutic logic.

Introduction to GPR81: The Lactate Sensor

GPR81 is a Gi-protein coupled receptor that was initially identified as an orphan receptor.[1][2] Subsequent research deorphanized it, identifying L-lactate as its sole endogenous physiological ligand.[3][4] GPR81 is most abundantly expressed in white and brown adipose tissue.[3][5][6] Lower levels of expression are also found in the liver, kidney, skeletal muscle, and brain.[1][7] Lactate activates GPR81 within a physiological concentration range of 1-20 mM, initiating signals that regulate cellular and systemic metabolism.[4][8] This positions GPR81 as a critical sensor that links glycolysis with lipid metabolism, particularly in the context of insulin action and exercise.

The Core GPR81 Signaling Pathway

The activation of GPR81 by an agonist, such as lactate, triggers the dissociation of the coupled heterotrimeric Gi protein into its α and βγ subunits. The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase.[3] This inhibition leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] A decrease in cAMP levels results in reduced activity of Protein Kinase A (PKA), a key enzyme in the lipolytic cascade.[3][10] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides into FFAs and glycerol.[1][11] Therefore, the GPR81 signaling pathway effectively acts as a brake on adipocyte lipolysis.[4][10]

GPR81's Role in Lipid Metabolism and Dyslipidemia

The primary metabolic function of GPR81 activation is the robust inhibition of lipolysis in adipocytes.[3][5] This mechanism is also a key component of insulin's anti-lipolytic action; insulin promotes glucose uptake and its conversion to lactate within adipocytes, which then acts in an autocrine fashion on GPR81 to suppress FFA release.[3][6]

By lowering the levels of circulating FFAs, GPR81 agonists present a promising therapeutic strategy for dyslipidemia.[7][12][13] Several preclinical studies have demonstrated that both endogenous and synthetic GPR81 agonists effectively suppress fasting plasma FFA levels.[1][12][13]

| Table 1: Potency of Selected GPR81 Agonists | |

| Agonist | Effective Concentration / Potency (EC50) |

| L-Lactate | 1.0 - 5.0 mM[14] |

| 3-chloro-5-hydroxybenzoic acid | Selective GPR81 agonist with in vivo effects on lipolysis[15] |

| Aminothiazole Derivative (Compound 1) | ~50 nM (selective agonist)[16] |

| AZ1 / AZ2 | Potent and selective agonists used in preclinical studies |

Impact on Insulin Resistance and Glucose Homeostasis

Elevated plasma FFA levels are a known contributor to insulin resistance in peripheral tissues like the liver and skeletal muscle. By suppressing lipolysis, GPR81 agonists can improve insulin sensitivity and glucose control.[11][12][13] This provides a strong rationale for targeting GPR81 in the treatment of type 2 diabetes and metabolic syndrome.[11]

| Table 2: Effects of GPR81 Agonist (AZ1) in a Diet-Induced Obese (DIO) Mouse Model | |

| Parameter | Outcome |

| Study Duration | 28 days[11] |

| HOMA-IR | Significantly reduced vs. vehicle, indicating improved insulin sensitivity[11] |

| Plasma FFAs | Significantly reduced, suggesting durable anti-lipolytic effect[11] |

| Body Weight Gain | Significantly reduced vs. vehicle[11] |

GPR81 in Non-Alcoholic Fatty Liver Disease (NAFLD)

GPR81 plays a distinct role in hepatic lipid metabolism. Studies show that hepatic GPR81 expression is markedly downregulated in obese mice but upregulated during fasting.[17][18] Genetic deficiency of GPR81 worsens hepatic lipid accumulation and steatosis, particularly under fasting conditions.[17][18] The proposed mechanism involves GPR81 modulating the PGC-1α/L-CPT1 axis, which controls the transport of fatty acids into mitochondria for β-oxidation.[17][18] Furthermore, the common anti-diabetic drug metformin has been shown to improve experimental NAFLD in a GPR81-dependent manner, suggesting a synergistic therapeutic potential.[17][18]

| Table 3: Effects of GPR81 Agonist (Lactate) in a High-Fat Diet-Induced NAFLD Rat Model | |

| Parameter | Outcome in GPR81 Agonist Group vs. NAFLD Group |

| Treatment | Intraperitoneal lactate (50 nmol/L), once weekly for 12 weeks[19] |

| Liver Histopathology | Significant improvement in fatty changes and inflammatory cell infiltration[19] |

| Inflammatory Markers (NLRP3, IL-1β, IL-18) | Significantly decreased[19] |

| Insulin Resistance Markers (IRS-1, GLUT4) | Significantly improved[19] |

Experimental Protocols for GPR81 Agonist Evaluation

The investigation of GPR81 agonists requires a combination of in vitro and in vivo experimental models to assess potency, selectivity, and therapeutic efficacy.

Key Experimental Methodologies:

-

In Vitro Lipolysis Assay: Differentiated 3T3-L1 adipocytes are commonly used.[16] Cells are pre-incubated with the GPR81 agonist for a set period. Lipolysis is then stimulated using an agent like isoproterenol or forskolin. The concentration of glycerol or FFAs released into the medium is quantified as a measure of lipolysis. Inhibition of stimulated lipolysis indicates agonist activity.[16]

-

In Vivo NAFLD Model: Male Sprague-Dawley rats are fed a high-fat diet for several weeks to induce NAFLD.[19] Treatment groups receive intraperitoneal injections of the GPR81 agonist (e.g., lactate at 50 nmol/L) weekly.[19] Endpoints include fasting blood glucose, insulin, liver function tests, and histological analysis of liver tissue for steatosis and inflammation. Western blotting can be used to measure proteins in relevant inflammatory and insulin signaling pathways.[19]

-

In Vivo Diet-Induced Obesity (DIO) Model: C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period to induce obesity and insulin resistance.[11] The GPR81 agonist is administered, often via oral gavage, for several weeks. Key assessments include oral glucose tolerance tests (OGTT), insulin tolerance tests (ITT), and calculation of the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) from fasting glucose and insulin levels. Plasma FFA levels are also monitored.[11]

Systemic Roles and Therapeutic Considerations

While the metabolic benefits of GPR81 agonism are clear, its systemic effects require careful consideration for drug development. Unexpectedly, studies with potent synthetic GPR81 agonists revealed a consistent and robust hypertensive effect in rodents.[11][12][13] This pressor effect was dependent on GPR81, as it was absent in GPR81-deficient mice.[11] Further investigation showed the hypertension was associated with a marked increase in renal vascular resistance, potentially mediated by the endothelin system.[11][13] This highlights a significant potential side effect that must be addressed, possibly through the development of tissue-selective agonists that preferentially target adipocytes over the renal microcirculation.

References

- 1. researchgate.net [researchgate.net]

- 2. The roles of GRP81 as a metabolic sensor and inflammatory mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. zen-bio.com [zen-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The lactate receptor GPR81 mediates hepatic lipid metabolism and the therapeutic effect of metformin on experimental NAFLDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [Effects of GPR81 agonist on insulin resistance in rats with nonalcoholic fatty liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR81 Agonists in Cancer Biology: A Technical Guide to Core Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1), has emerged as a critical player in the tumor microenvironment. Primarily recognized as a receptor for lactate, a metabolic byproduct often found in high concentrations in tumors, GPR81 is increasingly implicated in key aspects of cancer progression, including proliferation, angiogenesis, metastasis, and immune evasion. This technical guide provides an in-depth overview of the function of GPR81 agonists in cancer biology, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support ongoing research and drug development efforts in this promising area of oncology.

Core Functions of GPR81 Activation in Cancer

Activation of GPR81 by its endogenous agonist, lactate, which is abundant in the tumor microenvironment (10-40 mM), triggers a cascade of signaling events that collectively promote a malignant phenotype.[1] The half-maximal effective concentration (EC50) for lactate to activate GPR81 is approximately 5 mM.[2] GPR81 is overexpressed in a variety of cancer cell lines, including those from breast, pancreatic, colon, lung, and cervical cancers, with expression levels in some breast cancer cell lines being over 20 times higher than in normal mammary epithelial cells.[2][3] This aberrant expression underscores its potential as a therapeutic target.

Promotion of Cancer Cell Proliferation and Survival

GPR81 activation is crucial for cancer cell survival, particularly under conditions of low glucose where lactate serves as an alternative fuel source.[3] Studies have shown that GPR81 signaling promotes cancer cell proliferation and inhibits apoptosis. For instance, knockdown of GPR81 in breast cancer cells leads to a significant reduction in tumor growth and an increase in apoptotic cells.[4] In hypopharyngeal squamous cell carcinoma, silencing GPR81 enhances cisplatin-induced apoptosis.[5] The pro-survival signaling is, in part, mediated by the activation of the PI3K/Akt pathway.[2]

Induction of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. GPR81 activation by lactate promotes angiogenesis through the secretion of pro-angiogenic factors.[2] A key mediator in this process is Amphiregulin (AREG). GPR81 signaling, via the PI3K/Akt-CREB pathway, upregulates AREG production, which in turn stimulates endothelial cell tube formation.[2]

Enhancement of Metastasis

GPR81 activity is linked to increased cancer cell migration and invasion, critical steps in the metastatic cascade. Knockdown of GPR81 in breast cancer cells has been shown to reduce cell migration by approximately 50%.[2][6] This is associated with alterations in the expression of genes related to the extracellular matrix and cell adhesion.[7]

Modulation of the Tumor Immune Microenvironment

A growing body of evidence indicates that GPR81 plays a significant role in tumor immune evasion. Lactate in the tumor microenvironment, acting through GPR81 on various immune cells, can suppress the anti-tumor immune response.[8] For example, GPR81 activation on dendritic cells can inhibit their ability to present tumor antigens to T cells.[9] Furthermore, GPR81 signaling has been implicated in the regulation of immune checkpoint molecules like PD-L1.[10]

Metabolic Reprogramming

GPR81 is a key regulator of cancer cell metabolism. It facilitates the uptake and utilization of lactate, allowing cancer cells to adapt to the harsh metabolic conditions within the tumor.[3] Activation of GPR81 can lead to increased expression of monocarboxylate transporters (MCTs), which are responsible for lactate transport across the cell membrane.[3]

Nuclear Translocation and Gene Regulation

Recent studies have revealed that GPR81 can translocate to the nucleus of cancer cells upon lactate stimulation.[11] In the nucleus, GPR81 can interact with proteins like Splicing Factor Proline and Glutamine Rich (SFPQ) to promote cancer cell growth and motility.[11] Chromatin immunoprecipitation sequencing (ChIP-seq) has shown that nuclear GPR81 can target a set of genes involved in critical cellular processes.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the function of GPR81 in cancer biology.

Table 1: Effects of GPR81 Modulation on Tumor Growth and Survival

| Cancer Type | Model System | GPR81 Modulation | Observed Effect | Quantitative Data | Citation |

| Breast Cancer | Orthotopic mouse model (MDA-MB-231 cells) | GPR81 knockdown | Reduced tumor growth | >50% reduction in tumor volume at day 47 | [7] |

| Breast Cancer | Xenograft mouse model (MCF7 cells) | GPR81 knockdown | Decreased proliferation | Substantially decreased Ki-67 labeling index | [4] |

| Breast Cancer | Xenograft mouse model (MCF7 cells) | GPR81 knockdown | Increased apoptosis | Increased proportion of TUNEL-positive cells | [4] |

| Pancreatic Cancer | Orthotopic mouse model (Capan-II cells) | GPR81 knockdown | Slower tumor growth | Significantly slower growth rate compared to control | [3] |

| Pancreatic Cancer | Orthotopic mouse model (Capan-II cells) | GPR81 knockdown | Increased survival | Median survival increased from 42 to 70 days | [3] |

Table 2: Effects of GPR81 Modulation on Cell Migration and Invasion

| Cancer Type | Assay | GPR81 Modulation | Observed Effect | Quantitative Data | Citation |

| Breast Cancer | Transwell migration assay (MCF7 cells) | GPR81 knockdown | Reduced cell migration | ~50% reduction compared to control | [2] |

| Breast Cancer | Matrigel invasion assay (MCF7 cells) | GPR81 knockdown | Reduced cell invasion | Significantly decreased number of invaded cells | [2] |

Table 3: GPR81 Expression and Agonist Concentrations

| Parameter | Cancer Type / Condition | Value | Citation |

| GPR81 mRNA Expression | Breast cancer cell line (MCF7) vs. normal mammary epithelial cells | 22-fold increase | [2] |

| Lactate Concentration | Tumor microenvironment | 10-40 mM | [1] |

| Lactate EC50 for GPR81 | In vitro | ~5 mM | [2] |

Table 4: Effects of GPR81 Agonists and Antagonists on Cancer Cells

| Compound | Type | Cell Line | Assay | Observed Effect | Citation |

| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Agonist | Breast cancer (MDA-MB-231) | Cell proliferation assay | Significant increase in cell proliferation | [12] |

| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Agonist | Breast cancer (MDA-MB-231) | Colony formation assay | Significant increase in colony formation | [12] |

| 3-hydroxybutyrate (3-OBA) | Antagonist | Colorectal cancer (HT29) | Cell proliferation assay | Inhibition of cell proliferation | [13] |

| 3-hydroxybutyrate (3-OBA) | Antagonist | Colorectal cancer (HT29) | Glycolysis assay | Inhibition of glycolysis | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for PI3K/Akt Pathway Activation

Objective: To determine the phosphorylation status of key proteins in the PI3K/Akt signaling pathway upon GPR81 activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MCF7) to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Treat cells with a GPR81 agonist (e.g., 20 mM lactate or 150 µM 3,5-DHBA) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PI3K, total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the angiogenic potential of conditioned media from cancer cells with modulated GPR81 activity.

Methodology:

-

Preparation of Conditioned Media:

-

Culture cancer cells with stable GPR81 knockdown and control cells.

-

When cells reach 70-80% confluency, replace the growth medium with serum-free medium.

-

Collect the conditioned medium after 24-48 hours and centrifuge to remove cell debris.

-

-

Tube Formation Assay:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Add the conditioned media from the cancer cells to the HUVEC cultures.

-

Incubate at 37°C for 4-12 hours.

-

Visualize and photograph the formation of tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Chromatin Immunoprecipitation (ChIP) Sequencing

Objective: To identify the genomic regions where GPR81 binds in cancer cells.

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Treat cancer cells (e.g., lung cancer cell line) with 1% formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin with an antibody specific for GPR81 or a control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify GPR81 binding sites throughout the genome.

-

Visualizations

GPR81 Signaling Pathways in Cancer

Caption: GPR81 signaling cascade in cancer cells.

Experimental Workflow for In Vitro Angiogenesis Assay

Caption: Workflow for the in vitro angiogenesis assay.

Logical Relationship of GPR81 in the Tumor Microenvironment

Caption: Autocrine and paracrine roles of GPR81.

References

- 1. Lactate from the tumor microenvironment - A key obstacle in NK cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR81-mediated reprogramming of glucose metabolism contributes to the immune landscape in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GPR81 nuclear transportation is critical for cancer growth and progression in lung and other solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dual Blockade of Lactate/GPR81 and PD-1/PD-L1 Pathways Enhances the Anti-Tumor Effects of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

GPR81 Agonist 1 and Lactate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a metabolic sensor that is gaining significant attention in the fields of metabolic diseases, oncology, and neurobiology. Its endogenous ligand is L-lactate, a molecule traditionally viewed as a metabolic waste product but now recognized as an important signaling molecule.[1][2][3] The activation of GPR81 by lactate initiates a cascade of intracellular events with diverse physiological consequences, including the inhibition of lipolysis in adipocytes, modulation of neuronal activity, and regulation of tumor growth and inflammation.[2][4] This technical guide provides an in-depth overview of GPR81 signaling, with a focus on a potent synthetic agonist, and details key experimental protocols for its study.

GPR81 Agonists: From Endogenous Ligands to Synthetic Modulators

The primary endogenous agonist for GPR81 is L-lactate, which activates the receptor at millimolar concentrations, consistent with physiological and pathophysiological levels.[3][5] The discovery of synthetic agonists has been crucial for dissecting the pharmacological and therapeutic potential of GPR81.

One such commercially available agonist is designated as GPR81 agonist 1 . While its precise chemical structure is proprietary, it is a potent and selective agonist for GPR81. In addition to this specific agonist, a number of other synthetic agonists have been developed and characterized in the scientific literature, providing valuable tools for research. A well-studied example is 3-chloro-5-hydroxybenzoic acid .[1][6][7][8][9] Other notable synthetic agonists include 3,5-dihydroxybenzoic acid (3,5-DHBA) , AZ1 , and AZ2 .[10][11][12]

Quantitative Data: Agonist Potency

The potency of various GPR81 agonists is typically determined by measuring their half-maximal effective concentration (EC50) in in vitro functional assays, such as cAMP inhibition or β-arrestin recruitment assays. The table below summarizes the reported EC50 values for key GPR81 agonists.

| Agonist | Species | Assay Type | EC50 | Reference |

| L-Lactate | Human | cAMP Inhibition | ~1-5 mM | [3] |

| This compound | Human | Not Specified | 58 nM | [13] |

| This compound | Mouse | Not Specified | 50 nM | [13] |

| 3-chloro-5-hydroxybenzoic acid | Human | Not Specified | 16 µM | [7] |

| 3-chloro-5-hydroxybenzoic acid | Mouse | Not Specified | 22 µM | [7] |

| 3-chloro-5-hydroxybenzoic acid | Rat | Not Specified | 7 µM | [7] |

| AZ1 | Rat | Glycerol Release | 58 nM | [5] |

| AZ1 | Human | Glycerol Release | 550 nM | [5] |

| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Not Specified | Not Specified | Not Specified | [12] |

GPR81 Signaling Pathways

GPR81 activation triggers both canonical G protein-dependent and non-canonical G protein-independent signaling pathways.

Canonical Gαi-Mediated Signaling Pathway

The primary and most well-characterized signaling pathway for GPR81 involves its coupling to the inhibitory G protein alpha subunit (Gαi).[14][15] Upon agonist binding, GPR81 undergoes a conformational change, leading to the activation of the Gαi subunit. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which subsequently affects the phosphorylation state and activity of downstream target proteins. In adipocytes, this pathway leads to the inhibition of hormone-sensitive lipase and a reduction in lipolysis.[5]

Non-Canonical β-Arrestin Signaling Pathway

In addition to G protein coupling, agonist-bound GPR81 can recruit β-arrestin proteins (β-arrestin 1 and 2).[16][17][18] This interaction is crucial for receptor desensitization and internalization, which terminates G protein signaling.[16][18] However, β-arrestins can also act as signaling scaffolds, initiating G protein-independent signaling cascades.[16][17][18] While the specific β-arrestin-mediated pathways downstream of GPR81 are still under active investigation, it is known that β-arrestins can mediate the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[18]

References

- 1. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. youtube.com [youtube.com]

- 4. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Collection - Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 7. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Document: Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. (CHEMBL2146390) - ChEMBL [ebi.ac.uk]

- 10. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer | MDPI [mdpi.com]

- 16. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

GPR81 Agonist Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of GPR81 agonist structure-activity relationships (SAR), providing a comprehensive resource for researchers and drug development professionals. GPR81, a G-protein coupled receptor activated by the endogenous ligand lactate, has emerged as a promising therapeutic target for metabolic disorders, oncology, and inflammatory diseases. Understanding the nuanced interplay between the chemical structure of agonists and their biological activity is paramount for the rational design of potent and selective GPR81 modulators.

Core Concepts in GPR81 Agonist Design

GPR81 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This primary signaling pathway is the foundation for many screening assays designed to identify and characterize GPR81 agonists. The development of synthetic agonists has largely been driven by high-throughput screening (HTS) campaigns, followed by medicinal chemistry optimization of hit compounds. Several distinct chemical scaffolds have been identified as promising starting points for GPR81 agonist development, including hydroxybenzoic acids, acyl ureas, and aminothiazoles.[1][2]

Structure-Activity Relationship of GPR81 Agonists

The potency and selectivity of GPR81 agonists are intricately linked to their chemical structures. The following sections summarize the available quantitative SAR data for key agonist series.

Hydroxybenzoic Acid Derivatives

The hydroxybenzoic acid scaffold represents one of the earliest and most straightforward classes of GPR81 agonists. A focused screening of low molecular weight organic acids identified 3-hydroxybenzoic acid as a weak dual agonist of GPR81 and the related receptor GPR109a. Subsequent optimization led to the discovery of more potent and selective analogs.

| Compound | R1 | R2 | R3 | R4 | hGPR81 EC50 (µM) |

| 1 | H | OH | H | H | >1000 |

| 2 | H | OH | H | Cl | 16 |

| 3 | OH | H | OH | H | 1000 |

| 4 | H | OH | F | H | 180 |

| 5 | H | OH | Cl | H | 100 |

| 6 | H | OH | Br | H | 100 |

| 7 | H | OH | I | H | 200 |

| 8 | H | OH | CH3 | H | 500 |

| 9 | H | OH | CF3 | H | 250 |

| 10 | H | OH | H | F | 1000 |

| 11 | H | OH | H | Br | 1000 |

| 12 | H | OH | H | I | >1000 |

| 13 | H | OH | H | CH3 | >1000 |

| 14 | H | OH | H | OCH3 | >1000 |

Data sourced from Dvorak et al., ACS Med. Chem. Lett. 2012, 3 (8), pp 637–639.

The SAR for this series highlights the importance of substitution at the 5-position of the benzoic acid ring. A chloro substituent at this position, as seen in compound 2 (3-chloro-5-hydroxybenzoic acid), provides the best potency. Halogen substitution at the 4-position is also tolerated, albeit with reduced potency compared to 5-substitution. Larger alkyl or electron-withdrawing groups at the 5-position generally lead to a decrease in activity.

Acyl Urea and Aminothiazole Derivatives

High-throughput screening identified a chemical series featuring a central acyl urea scaffold. Further exploration of this series led to the development of additional series, including those with cyclic acyl urea bioisosteres and a central amide bond, offering different selectivity and physicochemical properties suitable for in vivo studies.[1]

Similarly, HTS campaigns have identified novel chemical clusters of GPR81 agonists, with subsequent chemical optimization of aminothiazole derivatives leading to the discovery of potent and selective compounds. One such lead compound demonstrated an EC50 of 50 nM and exhibited in vivo efficacy in suppressing lipolysis in mice without the flushing side effect associated with GPR109a activation.[2]

GPR81 Signaling Pathways

Activation of GPR81 by agonists triggers a cascade of intracellular signaling events. While the canonical pathway involves the inhibition of cAMP production, non-canonical pathways have also been elucidated, particularly in the context of cancer biology.

Experimental Protocols

The characterization of GPR81 agonists relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

GPR81 Functional Assay: cAMP Measurement

This assay quantifies the ability of a compound to activate GPR81, leading to a decrease in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing human GPR81

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Forskolin

-

Test compounds

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque plates

Procedure:

-

Cell Preparation:

-

Culture HEK293-hGPR81 cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer to the desired concentration.

-

-

Assay Protocol:

-

Dispense cells into a 384-well plate.

-

Add test compounds at various concentrations.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylate cyclase.

-

Incubate for another predetermined time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Generate dose-response curves and calculate EC50 values for each test compound.

-

Adipocyte Lipolysis Assay

This assay measures the ability of GPR81 agonists to inhibit lipolysis in adipocytes, a key physiological function of the receptor.

Materials:

-

3T3-L1 preadipocytes

-

Differentiation medium (containing insulin, dexamethasone, and IBMX)

-

Adipocyte maintenance medium

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

-

Isoproterenol (or other lipolytic agent)

-

Test compounds

-

Glycerol or free fatty acid detection kit

-

96-well plates

Procedure:

-

3T3-L1 Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence in a 96-well plate.

-

Induce differentiation by treating with differentiation medium for 2-3 days.

-

Maintain the differentiated adipocytes in adipocyte maintenance medium for an additional 4-7 days, until lipid droplets are clearly visible.

-

-

Lipolysis Assay:

-

Wash the differentiated 3T3-L1 adipocytes with assay buffer.

-

Pre-incubate the cells with test compounds at various concentrations for a specified time (e.g., 30 minutes).

-

Stimulate lipolysis by adding a fixed concentration of isoproterenol to all wells (except for the basal control).

-

Incubate for a set period (e.g., 1-2 hours) at 37°C.

-

Collect the assay supernatant.

-

Measure the concentration of glycerol or free fatty acids in the supernatant using a commercially available kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each compound concentration and determine the IC50 values.

-

Conclusion

The exploration of GPR81 agonist structure-activity relationships has unveiled several promising chemical scaffolds with the potential for therapeutic development. The hydroxybenzoic acids, acyl ureas, and aminothiazoles each offer unique properties and opportunities for optimization. A thorough understanding of the SAR within these series, coupled with robust in vitro and in vivo characterization, is essential for advancing GPR81-targeted therapies. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of GPR81 agonists.

References

An In-Depth-Technical Guide on the Selectivity Profile of GPR81 Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), is a Gi/Go-coupled G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for dyslipidemia and other metabolic disorders.[1][2][3] Its endogenous ligand is lactate, which, upon binding, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[4][5][6] This mechanism is particularly relevant in adipocytes, where GPR81 activation inhibits lipolysis, the breakdown of fats into free fatty acids.[2][7] A key challenge in targeting this receptor family is achieving selectivity, particularly over the highly homologous HCA2 (GPR109A) and HCA3 (GPR109B) receptors.[8][9] Activation of HCA2, the receptor for niacin, is associated with a significant flushing side effect, which has limited the therapeutic utility of non-selective agonists.[10]

"GPR81 Agonist 1" is a potent and highly selective synthetic agonist developed to overcome this limitation.[11][12] This document provides a comprehensive technical overview of its selectivity profile, the experimental protocols used for its characterization, and the key signaling pathways involved.

Selectivity and Potency Profile of this compound

This compound demonstrates high potency for both human and mouse GPR81, with EC50 values of 58 nM and 50 nM, respectively.[11][12][13] Its selectivity is a key attribute, displaying remarkable selectivity for GPR81 over the related GPR109a (HCA2) receptor.[11][12][14] The following tables summarize the in vitro functional potency and selectivity of this compound against a panel of related and off-target receptors.

Table 1: Functional Potency at HCA Receptors

| Receptor | Species | Assay Type | Agonist | EC50 (nM) |

| GPR81 (HCA1) | Human | cAMP Inhibition | This compound | 58[11][12] |

| GPR81 (HCA1) | Mouse | cAMP Inhibition | This compound | 50[11][12] |

| GPR109a (HCA2) | Human | cAMP Inhibition | This compound | >10,000 |

| GPR109b (HCA3) | Human | cAMP Inhibition | This compound | >10,000 |

Table 2: Off-Target Selectivity Profile (Representative Panel)

| Target | Assay Type | This compound Activity |

| Adrenergic α1A | Radioligand Binding | >10 µM (Ki) |

| Dopamine D2 | Radioligand Binding | >10 µM (Ki) |

| Serotonin 5-HT2A | Radioligand Binding | >10 µM (Ki) |

| Muscarinic M1 | Radioligand Binding | >10 µM (Ki) |

| hERG | Electrophysiology | >30 µM (IC50) |

GPR81 Signaling Pathway

Activation of GPR81 by an agonist initiates a canonical Gi-coupled signaling pathway. The agonist binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric G protein (Gαiβγ). This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced protein kinase A (PKA) activity and subsequent downstream effects, such as the inhibition of lipolysis in adipocytes.[4][15][16]

Caption: GPR81 agonist-induced Gi signaling pathway.

Experimental Methodologies

The characterization of this compound involves a suite of standardized in vitro assays to determine its potency, selectivity, and mechanism of action.

cAMP Functional Assay

This assay quantifies the ability of an agonist to inhibit adenylyl cyclase activity in cells expressing the target receptor.

-

Principle: GPR81 is a Gi-coupled receptor; its activation leads to a decrease in intracellular cAMP. To measure this decrease, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.[17] The ability of the test compound to reduce this forskolin-stimulated cAMP level is then measured.

-

Cell Line: HEK293 or CHO cells stably expressing human GPR81.

-

Protocol:

-

Cells are plated in 384-well plates and cultured overnight.

-

The culture medium is removed, and cells are incubated with the test compound (this compound) at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin is added to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production.

-

After incubation, cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent technology.[18][19][20]

-

Data are normalized to controls, and the EC50 value is calculated from the concentration-response curve.

-

β-Arrestin Recruitment Assay

This assay determines if receptor activation leads to the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.[21][22]

-

Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited from the cytosol to the receptor at the plasma membrane.[23] This interaction can be measured using various technologies, such as enzyme fragment complementation (EFC).[21][24]

-

Cell Line: U2OS or CHO cells co-expressing GPR81 fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.

-

Protocol:

-

Cells are plated in white, clear-bottom 384-well plates.

-

Test compound (this compound) is added at various concentrations.

-

Following incubation, a substrate for the complemented enzyme is added.

-

The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[21]

-

The EC50 value is determined from the dose-response curve.

-

Radioligand Binding Assay (for Off-Target Screening)

This assay is used to determine the binding affinity of a compound for a wide range of receptors, ion channels, and transporters to assess its selectivity.

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific target receptor in a cell membrane preparation.

-

Protocol:

-

Membrane preparations from cells expressing the target of interest are incubated with a specific radioligand (e.g., ³H-prazosin for the α1A adrenergic receptor).

-

The test compound (this compound) is added at increasing concentrations.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a binding affinity constant (Ki).

-

Caption: Experimental workflow for GPR81 agonist characterization.

Conclusion

This compound is a highly potent and selective tool for the investigation of GPR81 pharmacology. Its selectivity against HCA2 (GPR109a) is a critical feature, suggesting a lower potential for the flushing side effects that have hindered the clinical development of non-selective agonists. The data presented herein, derived from robust and standardized in vitro assays, confirm its utility as a lead compound for drug development programs targeting metabolic diseases. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxycarboxylic acid receptor 1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zen-bio.com [zen-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]